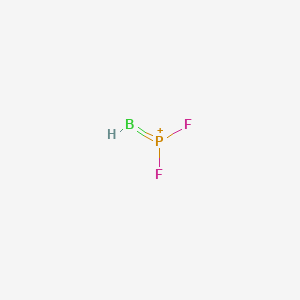
Boranylidene(difluoro)phosphanium
Description
Its name suggests a cationic phosphorus-boron species with fluorine substituents, likely involving a boranylidene (B=) group bonded to a difluorophosphorus moiety.
Properties
CAS No. |
16089-15-9 |
|---|---|
Molecular Formula |
BF2HP+ |
Molecular Weight |
80.79 g/mol |
IUPAC Name |
boranylidene(difluoro)phosphanium |
InChI |
InChI=1S/BF2HP/c1-4(2)3/h1H/q+1 |
InChI Key |
SJIQLDKUVWYYCT-UHFFFAOYSA-N |
SMILES |
B=[P+](F)F |
Canonical SMILES |
B=[P+](F)F |
Synonyms |
P,P-Difluorophosphine-borane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Limitations :
- No data on boron-phosphorus cationic systems, bond lengths, stability, or reactivity.
- No experimental or computational studies comparing such species to analogous compounds (e.g., phosphonium cations, boron-phosphine adducts).
Recommendations for Further Research
To address this gap, consult specialized literature on:
Boron-Phosphorus Cations: Journals like Inorganic Chemistry or Dalton Transactions often publish studies on exotic cationic species.
Comparative Studies : Computational analyses (DFT, molecular dynamics) could compare bond strengths, charge distribution, and stability between boranylidene-phosphanium and analogs like phosphonium salts or borane-phosphine adducts .
Synthetic Routes : Investigate methods for stabilizing boron-phosphorus cations, such as using bulky ligands or low-temperature matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


